N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones under specific conditions. One effective method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation. This method is environmentally friendly and offers high yields with minimal waste .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Imidazo[1,2-a]pyridine: A class of compounds known for their diverse biological activities.
Uniqueness
N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific structure, which imparts distinct biological and chemical properties. Its cyclohexyl and methylfuran substituents contribute to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H23N3O/c1-13-10-11-22-17(12-13)21-18(16-9-8-14(2)23-16)19(22)20-15-6-4-3-5-7-15/h8-12,15,20H,3-7H2,1-2H3 |
InChI Key |
YFGUWEUDSDWFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3CCCCC3)C4=CC=C(O4)C |
Origin of Product |
United States |
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